molecular formula C23H23N3O3S2 B2644546 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 686772-26-9

2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2644546
CAS No.: 686772-26-9
M. Wt: 453.58
InChI Key: XVTWUIVWJHAGMW-UHFFFAOYSA-N
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Description

“2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” is a chemical compound with the molecular formula C23H20N4O3S3 . It has a molecular weight of 496.6 g/mol . The compound is also known by other names such as IWP-4 .


Molecular Structure Analysis

The compound has a complex structure that includes a thieno[3,2-d]pyrimidin-2-yl moiety, a methoxyphenyl group, and a phenethylacetamide group . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 496.6 g/mol . Other physical and chemical properties specific to this compound are not detailed in the retrieved papers.

Scientific Research Applications

Antifungal and Antimicrobial Applications

  • Antifungal Effectiveness

    Research on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, including heterocyclic compounds, has demonstrated significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests potential applications in developing antifungal agents (Jafar et al., 2017).

  • Antimicrobial Properties

    Synthesis studies involving thiazolopyrimidine and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine have shown these compounds exhibit promising antibacterial and antifungal activities. Such findings indicate the potential for these derivatives in antimicrobial applications (Hossan et al., 2012).

Antitumor Activity

  • Anticancer Potential: New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Some of these compounds displayed potent anticancer activity against various human cancer cell lines, suggesting their potential as candidates for anticancer drug development (Hafez & El-Gazzar, 2017).

Central Nervous System Depressant Activity

  • CNS Depressant Effects: Research involving 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives has shown marked sedative actions in studies, indicating potential applications in developing CNS depressant drugs (Manjunath et al., 1997).

Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-29-19-10-6-5-9-18(19)26-22(28)21-17(12-14-30-21)25-23(26)31-15-20(27)24-13-11-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTWUIVWJHAGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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